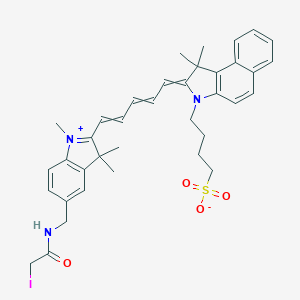

NIR-664-iodoacetamide

Übersicht

Beschreibung

NIR-664-iodoacetamide is a cyanine-based dye . It is a very efficient sensor of the chemical environment due to its strong fluorescence response to the hydrophobic nature of its immediate microenvironment .

Synthesis Analysis

The synthesis of NIR-664-iodoacetamide involves the use of a cyanine label for the derivatization of thiols . It is an acetamide compound with iodine substitution and a ruthenium complex, imparting magnetic and fluorescent characteristics .Molecular Structure Analysis

The molecular formula of NIR-664-iodoacetamide is C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .Chemical Reactions Analysis

In one study, NIR-664-iodoacetamide was dissolved in methanol and added to D-PDB . The reaction was allowed to proceed at room temperature overnight while continuously stirring and protected from light .Physical And Chemical Properties Analysis

NIR-664-iodoacetamide has a molecular formula of C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .Wissenschaftliche Forschungsanwendungen

Fluorescence Sensor

NIR-664-iodoacetamide is a cyanine-based dye, which is a very efficient sensor of the chemical environment because of its strong fluorescence response to the hydrophobic nature of its immediate microenvironment . This makes it suitable for fluorescence .

Hydrophobicity Detection

The dye’s strong fluorescence response to the hydrophobic nature of its immediate microenvironment allows it to be used in detecting and measuring hydrophobicity .

Nanotechnology

NIR-664-iodoacetamide can be covalently encapsulated into silica nanoparticles to elucidate the internal architecture using the methods of fluorescence correlation spectroscopy and fluorescence lifetime measurements .

Quantum Efficiency Measurement

This dye has a quantum efficiency of 23%, a molar absorptivity of 187,000 L mol−1 cm−1, and a small Stokes shift . This makes it useful in quantum efficiency measurements.

Near-Infrared (NIR-II) Light-Based Nanoplatforms

NIR-664-iodoacetamide has applications in the development of NIR-II light–based nanoplatforms for fluorescence (FL), photoacoustic (PA), image-guided surgery, photodynamic therapy (PDT), and photothermal therapy (PTT) .

Smart NIR-II Nanoprobes

Recent advances have been made in smart NIR-II nanoprobes that can respond to stimuli in the tumor microenvironment and inflamed sites . NIR-664-iodoacetamide can be used in the development of these smart nanoprobes.

Wirkmechanismus

Target of Action

NIR-664-iodoacetamide is primarily targeted towards thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including enzyme catalysis, antioxidant defense, and post-translational modifications.

Mode of Action

NIR-664-iodoacetamide interacts with its targets through a process known as derivatization . In this process, the compound forms a covalent bond with the thiol group, leading to a change in the chemical structure of the target molecule. This interaction results in a strong fluorescence response, making NIR-664-iodoacetamide an efficient sensor of the chemical environment .

Pharmacokinetics

Its solubility in 1-hexanol and methanol suggests that it may have good bioavailability.

Result of Action

The primary result of NIR-664-iodoacetamide’s action is its strong fluorescence response to the hydrophobic nature of its immediate microenvironment . This property makes it a valuable tool in fluorescence correlation spectroscopy and fluorescence lifetime measurements .

Action Environment

The action of NIR-664-iodoacetamide is influenced by the hydrophobic nature of its immediate environment . Changes in this environment can alter the equilibrium between the monomer and aggregate states of this dye, which are demonstrated by absorption peaks at 665 and 615 nm, respectively .

Safety and Hazards

Zukünftige Richtungen

NIR-664-iodoacetamide has been used in research to elucidate the internal architecture using the methods of fluorescence correlation spectroscopy and fluorescence lifetime measurements . It has also been used in cancer immunotherapy research . The future directions of NIR-664-iodoacetamide could involve further exploration of these applications.

Eigenschaften

IUPAC Name |

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOHJESYBPIQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NIR-664-iodoacetamide | |

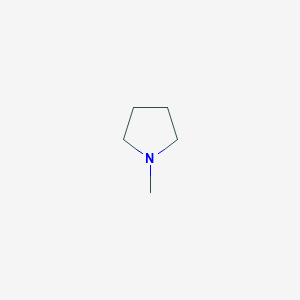

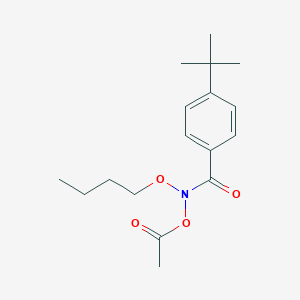

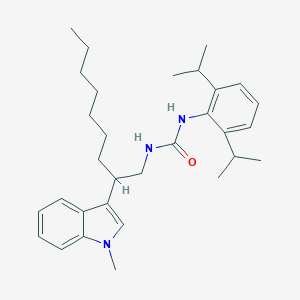

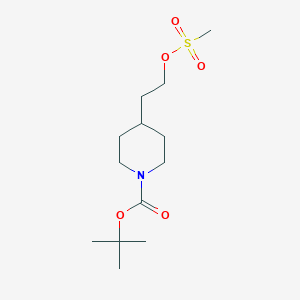

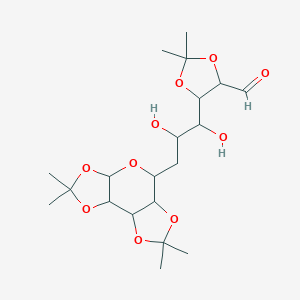

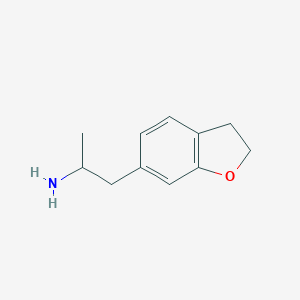

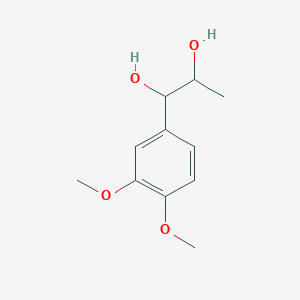

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

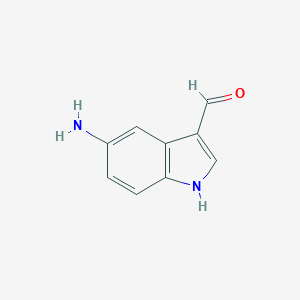

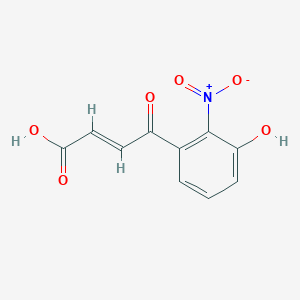

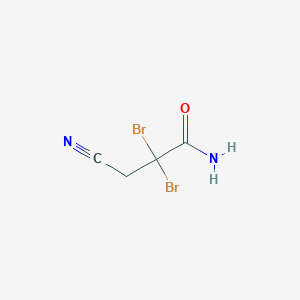

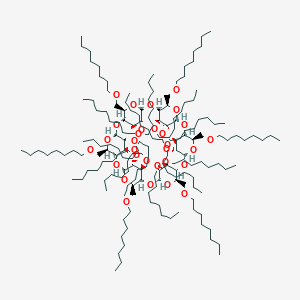

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)